molecular formula C23H28O4 B035218 Benzyl octyl phthalate CAS No. 68515-40-2

Benzyl octyl phthalate

Cat. No.: B035218
CAS No.: 68515-40-2
M. Wt: 368.5 g/mol
InChI Key: WHHSHXMIKFVAEK-UHFFFAOYSA-N
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Description

Benzyl octyl phthalate is an organic compound with the molecular formula C23H28O4. It is a type of phthalate ester, specifically an ester of phthalic acid. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl octyl phthalate is synthesized through the esterification of phthalic anhydride with benzyl alcohol and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride, benzyl alcohol, and octanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl octyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

  • Hydrolysis: Phthalic acid, benzyl alcohol, and octanol
  • Oxidation: Phthalic acid derivatives
  • Substitution: Phthalic acid and corresponding alcohols

Mechanism of Action

Benzyl octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to altered hormone levels and affect the development and function of hormone-dependent structures within the body . The compound’s ability to bind to nuclear receptors in various tissues is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Properties

IUPAC Name

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSHXMIKFVAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873993
Record name Benzyl octyl phthalate
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid
Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
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CAS No.

1248-43-7, 68515-40-2
Record name 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate
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Record name Benzyl octyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
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Record name Benzyl octyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters
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Record name Benzyl octyl phthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical method was used to detect and quantify Benzyl Octyl Phthalate in plastic toys?

A1: The research paper describes the use of Gas Chromatography (GC) to analyze phthalate esters, including this compound, in plastic toy samples []. While the specific details of the GC method (e.g., type of detector, column used) are not provided in the abstract, Gas Chromatography is a widely used technique for separating and quantifying volatile and semi-volatile organic compounds, making it suitable for analyzing this compound in plastic materials.

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